molecular formula C18H17NO4 B5186468 N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

Katalognummer B5186468
Molekulargewicht: 311.3 g/mol
InChI-Schlüssel: ZKTGRFYFPBNNQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, also known as BIA 10-2474, is a small molecule drug candidate that has been studied for its potential therapeutic effects in the treatment of neurological disorders such as chronic pain and epilepsy. Despite its promising potential, BIA 10-2474 has also been associated with serious adverse effects in clinical trials, leading to the termination of its development as a drug candidate. In

Wirkmechanismus

N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 is a reversible inhibitor of FAAH. By binding to the active site of FAAH, N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 prevents the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to increased levels of endocannabinoids in the brain, which may have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
In preclinical studies, N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 has been shown to increase the levels of endocannabinoids in the brain, which may have therapeutic effects in the treatment of neurological disorders. However, N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 has also been associated with serious adverse effects in clinical trials, including neurotoxicity and fatalities. The exact mechanism of these adverse effects is not fully understood, but it is thought to involve off-target effects of N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 on other enzymes or receptors in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 has been used as a tool compound in preclinical studies to investigate the role of endocannabinoids in the brain. However, the potential for serious adverse effects in humans limits the use of N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 as a drug candidate. In addition, the off-target effects of N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 on other enzymes or receptors in the brain make it difficult to interpret the results of studies using this compound.

Zukünftige Richtungen

Future research on N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 should focus on understanding the mechanism of its adverse effects in humans. This will require further investigation into the off-target effects of N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 on other enzymes or receptors in the brain. In addition, research should focus on developing safer and more selective inhibitors of FAAH for the treatment of neurological disorders. Finally, research should also explore the potential therapeutic effects of endocannabinoids in the brain, and the role of FAAH inhibition in modulating these effects.

Synthesemethoden

The synthesis of N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-(2,3-dihydro-1H-inden-5-yloxy)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 has been studied for its potential therapeutic effects in the treatment of neurological disorders such as chronic pain and epilepsy. In preclinical studies, N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. Endocannabinoids are natural compounds that play a role in regulating pain, mood, and appetite. By inhibiting FAAH, N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 increases the levels of endocannabinoids in the brain, which may have therapeutic effects in the treatment of neurological disorders.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-18(19-14-5-7-16-17(9-14)23-11-22-16)10-21-15-6-4-12-2-1-3-13(12)8-15/h4-9H,1-3,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTGRFYFPBNNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.